molecular formula C8H14ClNO2 B3391120 6-Azabicyclo[3.2.1]octane-1-carboxylic acid hydrochloride CAS No. 1394041-70-3

6-Azabicyclo[3.2.1]octane-1-carboxylic acid hydrochloride

Cat. No.: B3391120
CAS No.: 1394041-70-3
M. Wt: 191.65 g/mol
InChI Key: OLCGNZZVTQUIBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Azabicyclo[3.2.1]octane-1-carboxylic acid hydrochloride (CAS 1394041-70-3) is a synthetically valuable, conformationally constrained proline analogue. With a molecular formula of C8H14ClNO2 and a molecular weight of 191.65 g/mol, this bicyclic scaffold is designed to introduce rigidity into peptide structures . The incorporation of such constrained amino acids is a proven strategy to limit peptide flexibility and study the conformational requirements for biological activity, as the bridge within the ring system drastically reduces the conformational space available to the molecule compared to native proline . This makes it a critical tool in advanced peptide design for probing structure-activity relationships and stabilizing specific bioactive conformations. Beyond its primary application in peptide science, the unique three-dimensional structure of this azabicyclo[3.2.1]octane core also presents opportunities for its use in the development of novel asymmetric organocatalysts, potentially offering improved selectivity and activity over standard proline-derived catalysts . The compound is supplied as the hydrochloride salt to enhance its stability and solubility. This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses. For laboratory use by trained professionals only.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

6-azabicyclo[3.2.1]octane-1-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2.ClH/c10-7(11)8-3-1-2-6(4-8)9-5-8;/h6,9H,1-5H2,(H,10,11);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLCGNZZVTQUIBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(C1)(CN2)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1394041-70-3
Record name 6-Azabicyclo[3.2.1]octane-1-carboxylic acid, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1394041-70-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Azabicyclo[3.2.1]octane-1-carboxylic acid hydrochloride typically involves the enantioselective construction of the bicyclic scaffold. One common approach is the stereoselective formation of the bicyclic structure from an acyclic starting material that contains all the required stereochemical information . This process often involves the use of chiral catalysts and specific reaction conditions to ensure the desired stereochemistry is achieved.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. These methods often employ continuous flow chemistry techniques and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

6-Azabicyclo[3.2.1]octane-1-carboxylic acid hydrochloride can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce amines or alcohols .

Scientific Research Applications

Medicinal Chemistry

Key Applications:

  • Drug Development: The compound serves as a valuable scaffold in the synthesis of novel pharmacological agents. Its structure allows for modifications that enhance biological activity and selectivity towards specific targets.
  • Neurological Disorders: Preliminary studies suggest that derivatives of this compound may interact with neurotransmitter systems, particularly the serotonin system, making it a candidate for treating conditions like depression and anxiety .

Case Study:
A study investigated the pharmacological potential of 6-azabicyclo[3.2.1]octane derivatives as selective serotonin reuptake inhibitors (SSRIs). These compounds demonstrated significant binding affinity to the serotonin transporter, indicating their potential use in treating depression .

Mechanism of Action:
The unique bicyclic structure facilitates interactions with various biomolecules, potentially modulating enzyme or receptor activity. Research has focused on its binding affinity to receptors involved in neurological pathways .

Table 1: Summary of Biological Activities

Compound NameTargetActivityReference
6-Azabicyclo[3.2.1]octane derivativeSerotonin transporterInhibition
Pyrazole azabicyclo[3.2.1]octaneNAAAInhibition (IC50 = 0.042 μM)
Aryl-8-azabicyclo[3.2.1]octane5-HT1A receptorPartial agonist

Synthesis and Structural Modifications

The synthesis of 6-azabicyclo[3.2.1]octane-1-carboxylic acid hydrochloride typically involves several steps, including intramolecular cyclization and various chemical transformations to achieve desired derivatives with enhanced properties .

Common Synthetic Routes:

  • Intramolecular Cyclization: This method is often employed to form the bicyclic structure from linear precursors.
  • Functional Group Modifications: Altering functional groups can significantly affect the compound's pharmacological properties.

Future Directions and Research Opportunities

Further research is warranted to explore the full therapeutic potential of 6-azabicyclo[3.2.1]octane derivatives:

  • In-depth Pharmacological Studies: Investigating their effects on various neurological pathways could reveal new treatment options for mental health disorders.
  • Structure–Activity Relationship (SAR) Studies: Understanding how structural modifications influence biological activity will aid in optimizing these compounds for clinical use.

Mechanism of Action

The mechanism of action of 6-Azabicyclo[3.2.1]octane-1-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to fit into certain binding sites on enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

1-Azabicyclo[2.2.2]octan-3-one (Quinuclidine Derivatives)

Quinuclidine derivatives (e.g., CAS: 1333-83-1) feature a [2.2.2] bicyclic system with a ketone group. The smaller ring system increases strain but enhances basicity compared to the [3.2.1] analog. These compounds are used in anticholinergic agents (e.g., solifenacin) due to their strong affinity for muscarinic receptors .

Parameter 6-Azabicyclo[3.2.1]octane-1-carboxylic Acid HCl 1-Azabicyclo[2.2.2]octan-3-one
Bridge System [3.2.1] [2.2.2]
Nitrogen Position 6th position 1st position
Key Functional Group Carboxylic acid Ketone
Applications Peptide mimetics, drug building blocks Anticholinergic drugs
CAS Number 1394116-59-6 1333-83-1
Reference

8-Azabicyclo[3.2.1]octane Derivatives

Derivatives such as (3S,4R)-3-hydroxy-8-methyl-8-azabicyclo[3.2.1]octane-4-carboxylic acid (CAS: N/A) exhibit nitrogen at the 8th position and additional substituents (e.g., hydroxy, benzoyloxy). These modifications enhance hydrogen-bonding capacity and chiral specificity, making them suitable for asymmetric catalysis or enzyme inhibition .

Thia-Azabicyclo Systems

4-Thia-1-azabicyclo[3.2.0]heptane (Cephem Derivatives)

Compounds like (6R,7R)-7-[(R)-2-amino-2-(4-hydroxyphenyl)acetamido]-8-oxo-3-[(Z)-prop-1-en-1-yl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid (CAS: 103980-44-5) incorporate sulfur and nitrogen in a β-lactam framework. The thia group enhances reactivity against bacterial penicillin-binding proteins, forming the basis of cephalosporin antibiotics .

Parameter 6-Azabicyclo[3.2.1]octane-1-carboxylic Acid HCl Cephem Derivatives
Heteroatoms 1 N 1 N, 1 S
Bioactivity Structural scaffold Antibacterial (β-lactamase stability)
Key Functional Groups Carboxylic acid β-lactam, carboxylate
CAS Example 1394116-59-6 103980-44-5
Reference

Spiro and Bridged Analogues

Bicyclo[2.2.2]octane Carboxylic Acids

Compounds like 4-(methoxycarbonyl)bicyclo[2.2.2]octane-1-carboxylic acid (CAS: 1459-96-7) feature a larger, more rigid scaffold. The [2.2.2] system is less strained, favoring applications in polymer chemistry and as rigid spacers in supramolecular assemblies .

Azaspiro[2.4/2.5] Systems

Spiro compounds such as 7-Oxa-4-azaspiro[2.5]octane HCl (CAS: N/A) combine bicyclic and spiro architectures. These hybrids offer enhanced three-dimensional diversity, critical for targeting GPCRs or ion channels .

Biological Activity

6-Azabicyclo[3.2.1]octane-1-carboxylic acid hydrochloride is a bicyclic compound with significant potential in medicinal chemistry due to its unique structural features. This compound, characterized by a nitrogen-containing bicyclic framework, has garnered attention for its possible interactions with biological systems, particularly in modulating enzyme and receptor activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Structural Characteristics

The molecular formula of this compound is C7H12ClNO3C_7H_{12}ClNO_3 with a molecular weight of 193.63 g/mol. The compound features a six-membered nitrogen heterocycle fused to a cyclopentane ring, which enhances its reactivity and biological activity due to the presence of both an oxygen atom and a carboxylic acid group.

Pharmacological Properties

Preliminary studies indicate that this compound may exhibit several pharmacological effects:

  • Neurological Pathways : Research suggests that this compound could interact with neurotransmitter systems, potentially influencing conditions such as anxiety and depression through modulation of synaptic transmission.
  • Enzyme Interaction : The bicyclic structure allows for specific binding to enzyme active sites, which may lead to inhibition or activation of various biochemical pathways .

The mechanism of action for this compound primarily involves:

  • Binding Affinity : The compound's unique structure enables it to fit into specific binding sites on enzymes or receptors, modulating their activity. This interaction is crucial for its potential therapeutic effects.
  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes involved in inflammatory responses and neurodegenerative diseases, suggesting that 6-Azabicyclo[3.2.1]octane derivatives could have similar effects .

Study 1: Neuropharmacological Effects

A study investigated the effects of azabicyclo compounds on neurotransmitter systems, revealing that certain derivatives exhibited significant activity comparable to established pharmacological agents like nicotine. The study highlighted the potential for these compounds to serve as scaffolds for developing new treatments for neurological disorders .

Study 2: Enzyme Inhibition

Research focusing on the inhibition of N-acylethanolamine-hydrolyzing acid amidase (NAAA) demonstrated that azabicyclo derivatives could effectively reduce inflammatory responses in preclinical models. The findings suggest that modifications to the azabicyclo structure can enhance potency and selectivity towards specific biological targets .

Comparative Analysis of Related Compounds

Compound NameStructural FeaturesUnique Aspects
2-Azabicyclo[3.2.1]octaneNitrogen-containing bicyclic structureLacks oxygen atom
8-Oxa-3-azabicyclo[3.2.1]octaneContains both nitrogen and oxygen atomsDifferent ring configuration
6-Azabicyclo[3.2.1]octaneSimilar bicyclic structure without oxygenDifferent functional groups

This table illustrates how structural variations among related compounds influence their biological activities and potential applications in drug development.

Q & A

Q. What are the established synthetic pathways for 6-Azabicyclo[3.2.1]octane-1-carboxylic acid hydrochloride, and how do reaction conditions influence yield?

Synthesis typically involves bicyclic ring formation via intramolecular cyclization or transition-metal-catalyzed reactions. For example, azabicyclo structures are often constructed using ring-closing strategies (e.g., amidation, alkylation) under controlled pH and temperature. Key intermediates like quinuclidine derivatives (e.g., 3-Oxyquinuclidine, C.A.S. #1333–83–1) may require hydrogen fluoride or sodium bifluoride for deprotection steps . Reaction optimization (e.g., solvent polarity, catalyst loading) is critical for minimizing side products like disulfide byproducts observed in similar bicyclo systems .

Q. What analytical methods are recommended for characterizing enantiomeric purity and structural integrity?

  • NMR : 1H^1H and 13C^{13}C NMR can confirm bicyclic geometry and substituent positions, with specific shifts for the carboxylic acid and ammonium chloride moieties.
  • X-ray crystallography : Resolves absolute stereochemistry, as seen in analogs like (1R,3r,5S)-8-Azabicyclo[3.2.1]oct-3-yl Hydroxydiphenylacetate Hydrochloride .
  • HPLC-MS : Chiral columns (e.g., amylose-based) separate enantiomers, while mass spectrometry verifies molecular weight (e.g., [M+H]+ for C8 _8H12 _{12}NO2 _2Cl).

Q. How should researchers handle storage and stability testing for this compound?

Store at +5°C in airtight containers under inert gas (e.g., argon) to prevent hydrolysis of the bicyclic amine or decarboxylation. Stability studies should monitor degradation via accelerated aging (40°C/75% RH for 6 months) and periodic HPLC analysis .

Advanced Research Questions

Q. What computational strategies can predict reaction pathways for optimizing bicyclo[3.2.1]octane synthesis?

Quantum chemical calculations (e.g., DFT) model transition states for ring-closing steps, while machine learning identifies optimal conditions (e.g., solvent, catalyst) from high-throughput datasets. For example, ICReDD’s reaction path search methods reduce trial-and-error by simulating intermediates like bicyclo[3.2.0]heptane derivatives . Meta-analyses of azabicyclo analogs (e.g., 5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid derivatives) suggest that steric effects dominate regioselectivity .

Q. How does stereochemistry at the azabicyclo bridgehead influence biological activity?

The (1R,3S,5R) configuration in analogs like 2-Azabicyclo[3.3.0]octane-3-carboxylic acid enhances binding to neurological targets (e.g., NMDA receptors). Activity loss in enantiomers underscores the need for asymmetric synthesis via chiral auxiliaries or enzymatic resolution .

Q. What experimental designs are suitable for analyzing contradictory solubility or reactivity data?

  • Factorial Design : Vary parameters like pH, temperature, and counterion (e.g., chloride vs. acetate) to isolate factors affecting solubility. For example, sodium sulfide (C.A.S. #1313–82–2) in similar systems alters ionic strength and precipitation .
  • DoE (Design of Experiments) : Multi-variable optimization identifies interactions between catalyst loading and reaction time, reducing data variability observed in azabicyclo syntheses .

Q. How can researchers validate the compound’s role in biological systems (e.g., enzyme inhibition)?

  • Kinetic assays : Measure IC50_{50} against target enzymes (e.g., peptidases) using fluorogenic substrates.
  • Molecular docking : Compare binding modes of 6-azabicyclo derivatives with co-crystallized ligands (e.g., 8-Azabicyclo[3.2.1]octane-8-carboxylic acid esters in spasmolytic studies) .
  • Metabolic stability : Incubate with liver microsomes to assess CYP450-mediated degradation, critical for in vivo studies .

Q. What are the challenges in scaling up azabicyclo syntheses while maintaining stereochemical fidelity?

Continuous flow reactors improve heat/mass transfer for exothermic cyclization steps. Membrane separation technologies (e.g., nanofiltration) purify intermediates, avoiding racemization during workup. Process analytical technology (PAT) monitors critical quality attributes (CQAs) like enantiomeric excess in real-time .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported synthetic yields for azabicyclo derivatives?

  • Reproducibility checks : Verify moisture levels (e.g., anhydrous conditions for amide coupling) and catalyst purity.
  • Meta-analysis : Compare methods across analogs (e.g., 5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid derivatives) to identify trends. For example, sodium cyanide (C.A.S. #143–33–9) may degrade sensitive intermediates, lowering yields in some protocols .

Q. Why do stability profiles vary across studies for hydrochloride salts of bicyclic amines?

Differences in crystallinity (amorphous vs. crystalline forms) and counterion interactions (e.g., chloride vs. furoate esters) impact hygroscopicity. Accelerated stability studies under standardized ICH guidelines are recommended .

Methodological Resources

  • Reaction Design : ICReDD’s computational-experimental framework .
  • Analytical Standards : Pharmacopeial Forum’s guidelines for azabicyclo derivatives .
  • Safety Protocols : MedChemExpress safety data sheets for azetidine analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Azabicyclo[3.2.1]octane-1-carboxylic acid hydrochloride
Reactant of Route 2
6-Azabicyclo[3.2.1]octane-1-carboxylic acid hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.